5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde
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Overview
Description
5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of furan, containing both an aldehyde and an ether (cyclopropylmethoxy) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the furan derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-((Cyclopropylmethoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((Cyclopropylmethoxy)methyl)furan-2-methanol.
Substitution: 5-((Cyclopropylmethoxy)methyl)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemicals, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of 5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methoxymethylfurfural: Similar structure with a methoxy group instead of a cyclopropylmethoxy group.
Ethoxymethylfurfural: Contains an ethoxy group instead of a cyclopropylmethoxy group.
Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a cyclopropylmethoxy group.
Uniqueness
5-((Cyclopropylmethoxy)methyl)furan-2-carbaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(cyclopropylmethoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-9-3-4-10(13-9)7-12-6-8-1-2-8/h3-5,8H,1-2,6-7H2 |
InChI Key |
PZNVFMOVDVLSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC2=CC=C(O2)C=O |
Origin of Product |
United States |
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